molecular formula C8H16N2S B1610020 Cyclohexylmethyl-thiourea CAS No. 66892-28-2

Cyclohexylmethyl-thiourea

Cat. No. B1610020
CAS RN: 66892-28-2
M. Wt: 172.29 g/mol
InChI Key: GZZUQNWMRFWSAD-UHFFFAOYSA-N
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Description

“Cyclohexylmethyl-thiourea” is a chemical compound with the molecular formula C8H16N2S . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

Thioureas, including this compound, are generally synthesized by the reaction of amines with carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the three-dimensional molecular structure of the compound.


Chemical Reactions Analysis

Thioureas, including this compound, can undergo various chemical reactions. For instance, they can react with amines to form symmetrical thioureas or heterocyclic thiones . The reaction involves the use of phenyl chlorothionoformate in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various techniques . These properties include molecular weight, hydrophobicity, hydrogen bonding, charge distribution, solubility, and permeability .

Mechanism of Action

While the specific mechanism of action for “Cyclohexylmethyl-thiourea” is not mentioned in the search results, it is known that thiourea, a related compound, acts as an antioxidant . It inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .

Safety and Hazards

While specific safety and hazard information for “Cyclohexylmethyl-thiourea” is not available in the search results, thiourea, a related compound, is known to have several hazards. It is classified as having acute toxicity, both oral and inhalation, and can cause skin and eye irritation .

properties

IUPAC Name

cyclohexylmethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUQNWMRFWSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474023
Record name Cyclohexylmethyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66892-28-2
Record name Thiourea, N-(cyclohexylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66892-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylmethyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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